N-ethyl-N,3-diphenylacrylamide

Description

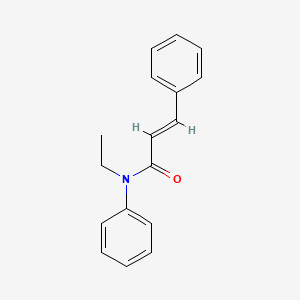

N-Ethyl-N,3-diphenylacrylamide is an acrylamide derivative featuring an ethyl group on the nitrogen atom and phenyl groups at the nitrogen and 3-positions of the acrylamide backbone. Acrylamides are widely studied for their pharmacological and material science applications due to their tunable electronic and steric profiles .

Properties

IUPAC Name |

(E)-N-ethyl-N,3-diphenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-2-18(16-11-7-4-8-12-16)17(19)14-13-15-9-5-3-6-10-15/h3-14H,2H2,1H3/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRKMJKGWQMHJC-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

N-ethyl-N,3-diphenylacrylamide has shown promising potential in the development of anti-inflammatory agents. A derivative of this compound, (E)-2-cyano-N,3-diphenylacrylamide (also known as JMPR-01), has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that JMPR-01 significantly modulated the synthesis of nitrite and cytokines (IL-1β and TNFα) in macrophage cultures without cytotoxic effects at various concentrations .

Case Study: In Vivo Anti-Inflammatory Activity

In vivo experiments using CFA-induced paw edema and zymosan-induced peritonitis models revealed that JMPR-01 effectively reduced inflammation markers. The compound demonstrated a significant reduction in the production of nitrite and inflammatory cytokines at concentrations of 50 µM and 25 µM .

Synthesis of Heterocyclic Compounds

The compound is also utilized in the synthesis of various heterocyclic derivatives, which are important in drug development due to their biological activities. Research indicates that this compound can serve as a precursor for synthesizing compounds with potential cytotoxic effects against cancer cell lines.

Data Table: Synthesis Overview

| Compound | Reaction Conditions | Yield (%) | Biological Activity |

|---|---|---|---|

| 3-Oxo-N,3-diphenylpropanamide | Reaction with aniline derivatives at 120°C | 60% | Cytotoxic against HepG2 and HeLa cells |

| JMPR-01 | N/A | N/A | Anti-inflammatory activity |

Catalysis

Recent studies have explored the role of this compound in catalytic processes. For instance, it has been involved in iridium-catalyzed selective reductions of α,β-unsaturated carbonyl compounds. This catalytic application highlights its versatility beyond medicinal uses .

Molecular Docking Studies

Molecular docking simulations have been employed to understand the interactions between this compound derivatives and biological targets such as inducible nitric oxide synthase (iNOS). These studies provide insights into the mechanism of action for its anti-inflammatory effects and help identify potential therapeutic targets .

Antioxidant Properties

Research into related compounds has indicated that derivatives of this compound possess antioxidant properties. These compounds can inhibit oxidative stress-related pathways, making them candidates for further investigation in diseases characterized by oxidative damage .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

(a) JMPR-01: (E)-2-Cyano-N,3-Diphenylacrylamide

- Key Difference: A cyano (-CN) group at the 2-position instead of a hydrogen.

- Synthesis: Prepared via condensation of 2-cyano-N-phenylacetamide and benzaldehyde in toluene with triethylamine catalysis (72% yield) .

- Properties :

- Bioactivity : Exhibits anti-inflammatory activity via COX-2 inhibition, derived from indomethacin and paracetamol hybridization .

(b) LQM328: (E)-3-(3,4-Dichlorophenyl)-N-Phenylacrylamide

- Key Difference : 3,4-Dichlorophenyl substituent at the 3-position.

- Synthesis : Formed via base-catalyzed condensation, purified via recrystallization .

(c) N,3-Diphenylacrylamide (CAS 25775-89-7)

- Key Difference : Lacks the ethyl group on nitrogen.

(d) N,N-Dimethyl-3,3-Diphenylacrylamide

Physicochemical Properties

*Inferred properties based on analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.